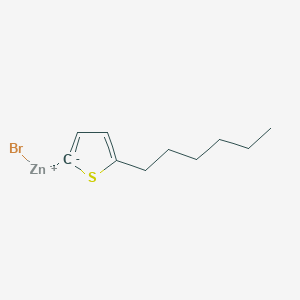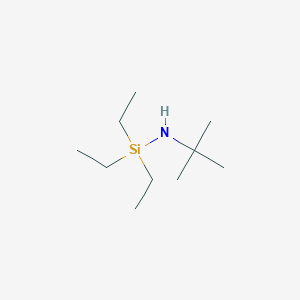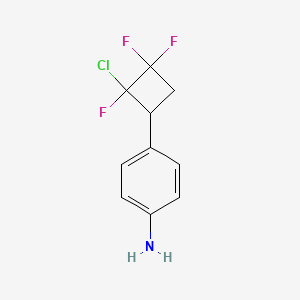
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is an organic compound characterized by the presence of a cyclobutyl ring substituted with chlorine and trifluoromethyl groups, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline typically involves the cyclization of appropriate precursors followed by halogenation and amination steps. One common method involves the reaction of 2-chloro-2,3,3-trifluorocyclobutanone with aniline under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
科学的研究の応用
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structural features allow it to bind selectively to these targets, thereby exerting its effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer activity .
類似化合物との比較
O-(2-Chloro-2,3,3-trifluorocyclobutyl) O-ethyl S-propyl phosphorothioate: Another compound with a similar cyclobutyl ring structure but different functional groups, used in agricultural applications.
Para-chlorobenzotrifluoride: A structurally related compound with a trifluoromethyl group and chlorine substitution, used as a solvent and intermediate in chemical synthesis.
4-Chloro-2-(trifluoromethyl)aniline: A similar aniline derivative with trifluoromethyl and chlorine substitutions, used in the synthesis of pharmaceuticals.
Uniqueness: 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is unique due to its specific combination of a cyclobutyl ring with trifluoromethyl and chlorine substitutions, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
4-(2-chloro-2,3,3-trifluorocyclobutyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-10(14)8(5-9(10,12)13)6-1-3-7(15)4-2-6/h1-4,8H,5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOYTRZQVVISKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
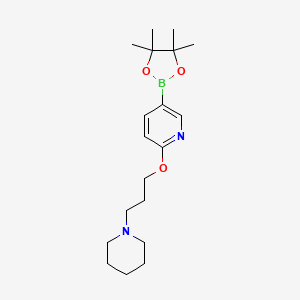
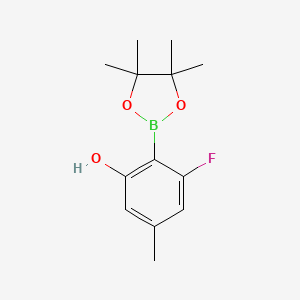
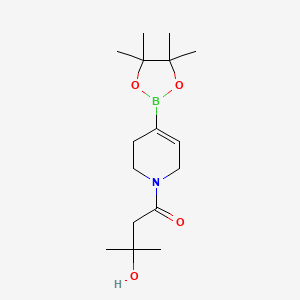
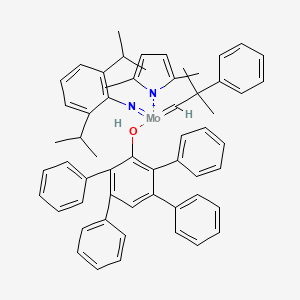
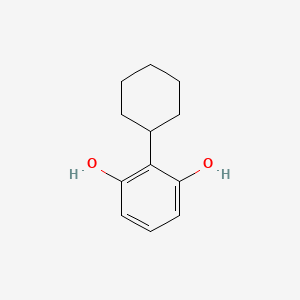
![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B6297005.png)
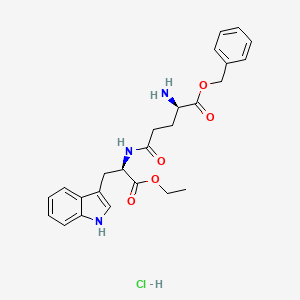
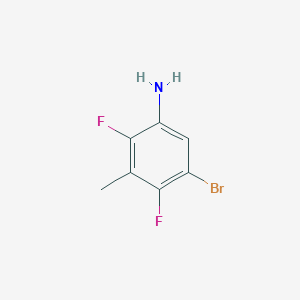
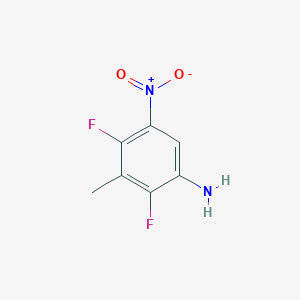
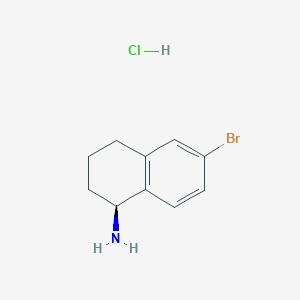
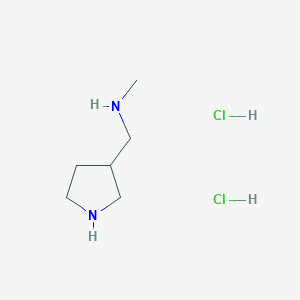
![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)
